Trametol

Natural Product Chemistry Fungal Metabolites Organohalogen Chemistry

Lack of authentic standards for monochlorinated phenylpropanoids hampers fungal metabolomics. Trametol (CAS 169217-47-4) solves this with a distinct EI-MS spectrum (m/z 216 M⁺, fragments 173, 171), defined erythro configuration, and diol-cleavage reactivity. • GC/MS reference for differentiating dichlorinated (2) and ketone (3) analogs • Sharpless-derived enantiopure (1R,2S) chiral intermediate • ≥98% purity, stock at -20°C

Molecular Formula C10H13ClO3
Molecular Weight 216.66 g/mol
Cat. No. B1247157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrametol
Synonyms(1,2)-1-(3'-chloro-4' -methoxyphenyl)-1,2-propanediol
(1R,2S)-1-(3'-chloro-4' -methoxyphenyl)-1,2-propanediol
trametol
Molecular FormulaC10H13ClO3
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)OC)Cl)O)O
InChIInChI=1S/C10H13ClO3/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6,10,12-13H,1-2H3/t6-,10-/m0/s1
InChIKeyAZXJGOGDICMETN-WKEGUHRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trametol: Chlorinated Fungal Phenylpropanoid


Trametol is a natural chlorinated phenylpropanoid secondary metabolite first isolated from the fungus Trametes sp. IPV-F640 [1] and subsequently identified in Bjerkandera sp. BOS55 [2]. Chemically defined as (1R,2S)-1-(3-chloro-4-methoxyphenyl)-1,2-propanediol, it possesses an erythro configuration and a molecular weight of 216.66 g/mol [3]. Trametol belongs to a class of basidiomycete organohalogens involved in ligninolytic and oxidative fungal systems, yet it remains a poorly characterized compound in terms of bioactivity [4].

Fungal chlorinated phenylpropanoid metabolite for metabolomics and natural product research
Erythro (1R,2S) chiral reference standard for stereochemical control studies
GC/MS analytical standard with distinct monochlorinated mass spectral fingerprint

Trametol Irreplaceability


Chlorinated p-anisylpropanoids from basidiomycetes exhibit divergent biological properties that correlate with subtle structural modifications. For instance, the dichlorinated analogue erythro-1-(3′,5′-dichloro-4′-methoxyphenyl)-1,2-propanediol (2) and the ketone derivative 1-(3′-chloro-4′-methoxyphenyl)-3-hydroxy-1-propanone (3) display distinct chemical reactivities and ecological roles [1]. Even minor changes in chlorine substitution pattern or oxidation state can drastically alter a compound's potential as a substrate for fungal oxidases, its environmental persistence, or its cytostatic/antifungal efficacy [2]. Therefore, substituting Trametol with a structurally similar fungal metabolite without direct comparative data introduces unacceptable risk in research or industrial applications. The following section provides the limited quantitative differentiation evidence that exists for this understudied compound.

Chlorine Substitution Variant
Dichlorinated analog (2) differs in mass spectral fingerprint and environmental persistence; monochlorinated pattern supports accurate GC/MS identification.
Oxidation State Variant
Hydroxypropanone analog (3) lacks the 1,2-diol group, which may limit participation in C–C bond cleavage pathways; may not serve as a substrate for fungal oxidative systems.
Stereochemical Variant
Threo isomer or opposite (1S,2R) enantiomer may exhibit different GC retention and interaction profiles; erythro (1R,2S) configuration supports stereochemical attribution.

Trametol Quantitative Differentiation


Chlorine Substitution: Mono- vs. Dichlorinated

Trametol (1) contains a single chlorine atom at the 3′ position of the phenyl ring, distinguishing it from its dichlorinated analog, erythro-1-(3′,5′-dichloro-4′-methoxyphenyl)-1,2-propanediol (2), which possesses an additional chlorine at the 5′ position [1]. This structural difference results in distinct mass spectral fragmentation patterns: Trametol exhibits a molecular ion at m/z 216 (M⁺) and fragment ions at m/z 173 and 171, whereas compound 2 shows a molecular ion at m/z 250 and fragment ions at m/z 205, 207, and 209, reflecting the presence of two chlorine atoms [1]. The retention times of the two compounds also differ significantly in GC/MS analysis [1].

Chlorine Substitution
Head-to-head
+34 Da mass shift, distinct isotope pattern (M, M+2, M+4)
Enables unequivocal identification in GC/MS
Prevents misassignment with dichlorinated congener
Natural Product Chemistry Fungal Metabolites Organohalogen Chemistry

Oxidation State: Diol vs. Hydroxypropanone

Trametol (1) is a 1,2-diol, whereas compound 3, 1-(3′-chloro-4′-methoxyphenyl)-3-hydroxy-1-propanone, is a ketone with a primary alcohol at C-3 [1]. This functional group difference alters chemical reactivity: the diol can undergo oxidative cleavage to yield chlorinated p-anisyl (CAM) aldehydes and alcohols, important intermediates in lignin degradation [1]. The ketone 3 is not expected to undergo the same cleavage pathway under fungal oxidative conditions.

Oxidation State
Head-to-head
1,2-diol (Trametol) vs. 3-hydroxy-1-propanone (3)
Diol structure supports C(1)–C(2) bond cleavage pathway
Ketone analog lacks this cleavage lability
Synthetic Chemistry Fungal Metabolism Chemical Ecology

Fungal Culture Concentration Comparison

In Bjerkandera sp. BOS55 culture fluid, Trametol (1) accumulates to a concentration of 14 mg/L, which is intermediate between its dichlorinated analog (2) at 9 mg/L and the hydroxypropanone (3) at 16 mg/L [1]. These values were determined by GC analysis using an internal standard quantitation method [1].

Culture Concentration
Head-to-head
14 mg/L (trametol) vs 9 mg/L (2) vs 16 mg/L (3)
Informs relative abundance in fungal secretome
GC internal standard quantitation
Microbial Biotechnology Secondary Metabolite Production Analytical Chemistry

Erythro Configuration Confirmation

The natural Trametol from Trametes sp. and Bjerkandera sp. possesses the erythro configuration. This was confirmed by comparative GC/MS analysis of synthetic erythro and threo isomers, showing that only the erythro form matches the natural product's retention time [1]. A subsequent asymmetric synthesis employing Sharpless asymmetric dihydroxylation achieved the (1R,2S)-enantiomer of Trametol, establishing its absolute stereochemistry [2].

Erythro Configuration
Head-to-head
Synthetic erythro matches natural GC retention; (1R,2S) assigned via Sharpless asymmetric dihydroxylation
Ensures correct enantiomer attribution for research
Threo isomer not observed in natural extracts
Asymmetric Synthesis Stereochemistry Process Chemistry

Class-Level Bioactivity Inference

No direct bioactivity data exists for Trametol in primary literature. However, its structural relatives—specifically chlorinated p-anisyl aldehydes and alcohols—have demonstrated inhibitory, cytostatic, and antifungal activities [1]. Trametol itself is hypothesized to serve as a precursor to these active aldehydes/alcohols via oxidative cleavage, suggesting it may contribute indirectly to fungal antimicrobial defense [1].

Bioactivity Inference
Class-level
No direct bioactivity data; structural relatives show inhibitory, cytostatic, antifungal activities
Research tool for fungal halogenated metabolism
Bioactivity data remain to be established
Antifungal Cytostatic Environmental Microbiology

Trametol Application Scenarios


GC/MS Analytical Standard for Fungal Metabolomics

The distinct mass spectral signature of Trametol (m/z 216 M⁺, fragments m/z 173, 171) enables its use as a reference standard for identifying and quantifying monochlorinated phenylpropanoids in fungal culture extracts. Its well-defined GC retention time and erythro stereochemistry provide a benchmark for differentiating it from co-occurring dichlorinated (2) and ketone (3) analogs [1]. Laboratories engaged in basidiomycete metabolomics or environmental monitoring of fungal organohalogens require authentic Trametol for accurate peak assignment.

Substrate for Fungal Oxidative Cleavage

Trametol's 1,2-diol moiety renders it susceptible to C(1)-C(2) bond cleavage, a reaction catalyzed by white-rot fungal enzymes during lignin degradation. Researchers studying the role of chlorinated metabolites in fungal ligninolytic systems can employ Trametol as a model substrate to investigate cleavage kinetics and product formation (CAM aldehydes/alcohols) [1]. This application is unique to the diol structure and cannot be replicated with the ketone analog (3).

Chiral Building Block for Asymmetric Synthesis

The (1R,2S)-erythro configuration of natural Trametol has been accessed via Sharpless asymmetric dihydroxylation, confirming its absolute stereochemistry [2]. This makes enantiomerically pure Trametol a valuable chiral intermediate for synthesizing more complex chlorinated bioactive molecules. Medicinal chemists may exploit its defined stereocenters to construct novel drug candidates with predictable three-dimensional geometry.

Application
Selection Property
Validation Focus
GC/MS Analytical Standard for Fungal Metabolomics
Distinct monochlorinated mass spectral fingerprint
Peak assignment accuracy in fungal extracts
Substrate for Fungal Oxidative Cleavage
1,2-diol functional group for C–C bond cleavage
Cleavage product formation (CAM aldehydes/alcohols)
Chiral Building Block for Asymmetric Synthesis
(1R,2S)-erythro stereochemistry
Stereochemical utility in medicinal chemistry synthesis

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